molecular formula C10H6ClNS B1303493 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile CAS No. 23799-60-2

2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile

Cat. No. B1303493
CAS RN: 23799-60-2
M. Wt: 207.68 g/mol
InChI Key: JTPXNKOVUOJIKL-UHFFFAOYSA-N
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Description

The compound "2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile" is a chemical that features a benzothiophene moiety substituted with a chlorine atom and an acetonitrile group. This structure is related to various compounds that have been synthesized and studied for their electrochemical and spectroelectrochemical properties, as well as their reactivity towards different reagents.

Synthesis Analysis

The synthesis of related compounds involves the reaction of 3-oxopropanenitriles with alkenes, mediated by manganese(III) acetate, followed by oxidation with DDQ to yield thiophene-furan-thiophene type monomers . Additionally, the reaction of chloroacetonitrile with 5-chloro-2-mercaptobenzoxazole leads to compounds where the cyanomethyl group is bonded to a benzoxazole ring through a sulfur atom . These methods highlight the versatility of nitrile groups in forming carbon-sulfur bonds, which is relevant to the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been elucidated using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR, and confirmed by X-ray analysis . These techniques are crucial for determining the bonding patterns and confirming the presence of functional groups such as the cyanomethyl group bonded through a sulfur atom.

Chemical Reactions Analysis

Chemical reactions involving benzothiophene derivatives can lead to various products depending on the reagents used. For instance, hexachlorobenzo[b]thiophen reacts with n-butyl-lithium to give lithio derivatives, and with magnesium to form Grignard reagents . Nucleophilic substitutions and catalytic hydrogenation are also possible, as demonstrated by the formation of tetrachlorobenzo[b]thiophen and its subsequent reactions . These reactions are indicative of the reactivity patterns that "this compound" might exhibit.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the electrochemical polymerization of monomers in acetonitrile results in polymer films with distinct electrochromic properties, which are useful for electronic display applications . The stability, fast response time, and good optical contrast of these films are essential characteristics that can be related to the properties of "this compound" .

Scientific Research Applications

Synthesis and Polymerization

  • Electrochromic Polymer Synthesis : 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile derivatives have been utilized in synthesizing new electrochromic polymers. These polymers, when co-polymerized with certain monomers like EDOT, exhibit distinct electrochromic properties suitable for electronic display applications (Abaci, Ustalar, Yılmaz, & Guney, 2016).

  • Supercapacitor Applications : Novel thiophene derivatives, including those similar to this compound, have been synthesized for use in supercapacitors. These compounds demonstrate high specific capacitance and good charge-discharge cycling stability, making them potential candidates for energy storage devices (Hür, Arslan, & Hür, 2016).

Safety and Hazards

The safety data sheet for a related compound, “2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

2-(5-chloro-1-benzothiophen-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNS/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPXNKOVUOJIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CS2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381578
Record name (5-Chloro-1-benzothiophen-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23799-60-2
Record name 5-Chlorobenzo[b]thiophene-3-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23799-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Chloro-1-benzothiophen-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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